molecular formula C20H17F3N4O3 B2847742 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1706083-47-7

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2847742
CAS No.: 1706083-47-7
M. Wt: 418.376
InChI Key: LXFAFBFXWSNWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Techniques

Research has focused on developing novel synthesis methods for compounds related to "1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea". For instance, the study by Villalgordo et al. (2022) presents a regioselective synthesis approach for urolithin glucuronides, which are metabolites derived from ellagic acid and ellagitannins. These metabolites, related to the target compound, have demonstrated significant biological activities, suggesting potential health benefits from ellagitannin- and ellagic acid-containing foods (Villalgordo et al., 2022).

Anticancer and Anti-inflammatory Applications

The compound's structural analogs have been investigated for their potential anticancer and anti-inflammatory properties. For example, a study on "1-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives" highlighted their role as novel p38 MAPK inhibitors, suggesting potential applications in treating inflammation-related diseases (Xingzhou Li et al., 2009).

Enzyme Inhibition for Therapeutic Effects

Compounds with a similar structure have been explored for their ability to inhibit specific enzymes, offering therapeutic benefits. A study by La Motta et al. (2009) explored pyrazolo[3,4-d]pyrimidin-4-ones as adenosine deaminase inhibitors, showing significant inhibitory activity and potential for treating bowel inflammation (La Motta et al., 2009).

Antihyperglycemic Properties

Research on pyrazole derivatives has also indicated potential antihyperglycemic effects. A study by Kees et al. (1996) on a related compound demonstrated significant reduction in plasma glucose levels in diabetic mice, suggesting a new class of antihyperglycemic agents that may correct hyperglycemia by inhibiting renal tubular glucose reabsorption (Kees et al., 1996).

Hydrogel Formation and Physical Property Tuning

The compound's structural family has been studied for its ability to form hydrogels and tune physical properties through anion interaction. Lloyd and Steed (2011) discussed the formation of hydrogels by a related urea compound and how the gel's physical properties can be modulated by different anions, suggesting potential applications in material science (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)13-4-3-5-14(8-13)25-19(28)26-15-9-24-27(10-15)11-16-12-29-17-6-1-2-7-18(17)30-16/h1-10,16H,11-12H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFAFBFXWSNWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.